1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-

AKR1B10 inhibition Aldo-keto reductase Cancer target selectivity

Choose 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde—not a generic analog. This specific 5-methoxy isomer uniquely delivers dual AKR1B10/AKR1B1 inhibition (IC50 240 nM/78 nM), a profile absent in the unsubstituted core. Its validated ≥98% purity, cold-chain stability (2–8°C, N₂), and robust multi-vendor supply chain ensure batch-to-batch consistency for reproducible enzyme assays and library synthesis. Avoid false negatives from inactive scaffolds—insist on the correct isomer.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 183208-38-0
Cat. No. B068376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-
CAS183208-38-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(NC=C2C=O)N=C1
InChIInChI=1S/C9H8N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-5H,1H3,(H,10,11)
InChIKeyBLHXORFATJZTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS 183208-38-0): Core Scaffold and Baseline Characterization for Research and Procurement


5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS 183208-38-0), also referred to as 5-methoxy-7-azaindole-3-carboxaldehyde, is a heterocyclic building block featuring a fused pyrrolo[2,3-b]pyridine core with a methoxy group at the 5-position and a reactive aldehyde at the 3-position. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol . The compound is supplied as a solid with purities typically ranging from 97% to 98% , and is recommended for storage at 2-8°C under an inert nitrogen atmosphere . Its chemical structure—specifically the combination of a 7-azaindole scaffold and a 5-methoxy substituent—distinguishes it from other closely related pyrrolo[2,3-b]pyridine carboxaldehydes and is critical for its use in targeted medicinal chemistry and chemical biology applications.

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS 183208-38-0): Why Substitution with Unsubstituted or 6-Methoxy Analogs Can Derail Research Outcomes


Interchanging 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde with a generic 'pyrrolo[2,3-b]pyridine-3-carboxaldehyde' or a positional isomer like the 6-methoxy variant is not scientifically sound due to critical differences in both biological target engagement and chemical reactivity. The specific placement of the methoxy group at the 5-position is not merely a structural nuance; it profoundly influences the compound's electronic properties, hydrogen-bonding network, and steric fit within enzyme active sites. Quantitative evidence shows this compound's selectivity for AKR1B10 (IC50 = 240 nM) over the closely related AKR1B1 (IC50 = 78 nM) [1], a selectivity profile that is unlikely to be replicated by other methoxy-positional isomers (e.g., 4-methoxy or 6-methoxy analogs) or by the unsubstituted core scaffold (7-azaindole-3-carboxaldehyde). Furthermore, from a procurement standpoint, purity and storage specifications are not uniform across analogs. The 5-methoxy analog is commercially available in validated 97-98% purity grades with defined storage requirements (2-8°C, inert atmosphere) , whereas the supply chain and quality documentation for many other analogs (e.g., 5-fluoro, 5-chloro) are less established or have limited batch-to-batch consistency . Substituting an analog without verifying its specific inhibitory profile and purity metrics can introduce uncontrolled variables into experimental workflows, leading to non-reproducible or misinterpreted biological data.

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS 183208-38-0): Head-to-Head Quantitative Evidence for Scientific Selection


5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS 183208-38-0) Demonstrates 3.1-Fold Selectivity for AKR1B10 over AKR1B1, a Profile Distinct from Unsubstituted Core Scaffold

In a direct, comparative biochemical assay using human recombinant N-terminus His6-tagged enzymes expressed in E. coli BL21 DE3, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde exhibited an IC50 of 240 nM against AKR1B10 and an IC50 of 78 nM against the highly homologous AKR1B1 [1]. This translates to a 3.1-fold selectivity for AKR1B1. Crucially, this dual-target inhibition profile is a quantifiable differentiator. The unsubstituted core scaffold, 7-azaindole-3-carboxaldehyde (CAS 4649-09-6), lacks any reported AKR1B10/AKR1B1 activity in comparable assays [2], indicating that the 5-methoxy group is essential for this specific enzyme engagement. Other positional isomers (e.g., 4-methoxy or 6-methoxy analogs) have not demonstrated this same selectivity profile in publicly available data, underscoring the unique value of the 5-methoxy substitution.

AKR1B10 inhibition Aldo-keto reductase Cancer target selectivity

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS 183208-38-0) Offers 98% Purity Grade with Validated Cold-Chain Storage, Surpassing the 95% Standard of Many 5-Fluoro and 5-Chloro Analogs

The target compound is commercially available at a validated purity of 98% from major suppliers like Sigma-Aldrich and ChemScene . In contrast, the commonly considered 5-fluoro analog (CAS 1171920-17-4) is frequently listed at a lower purity specification of 95% , and the 5-chloro analog (CAS 954112-61-9) is less well-characterized with limited purity documentation [1]. Furthermore, the 5-methoxy analog is supplied with explicit storage recommendations (2-8°C under nitrogen) , which are critical for maintaining aldehyde stability and preventing oxidative degradation. A higher purity specification (98% vs. 95%) translates to a 60% reduction in impurity burden (2% vs. 5%), a significant factor for structure-activity relationship (SAR) studies where trace contaminants can confound biological assays.

High-purity building block Analytical validation Reproducible research

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS 183208-38-0) Enables Direct and Efficient Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives via Intramolecular Cycloaddition

A key differential advantage of the 5-methoxy analog lies in its demonstrated utility as a synthetic building block for generating complex tricyclic systems. Specifically, 2-allylamino-5-methoxypyrrole-3-carbaldehydes, which can be derived from the target compound, undergo oxidation of their tosylhydrazones with lead tetraacetate to yield nitrilimine intermediates. These intermediates then undergo intramolecular 1,3-dipolar cycloaddition to efficiently produce pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives (6a–f) in good yields [1]. While the 6-methoxy isomer (CAS 944900-73-6) can theoretically undergo similar transformations , published reaction yields and substrate scopes are more extensively validated for the 5-methoxy analog. The 5-fluoro and 5-chloro analogs, in contrast, have not been documented in this specific cycloaddition cascade, limiting their utility in generating analogous pyrazolo-fused tricyclic libraries.

Fused heterocycle synthesis Medicinal chemistry building block 1,3-Dipolar cycloaddition

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS 183208-38-0) Shows Established Supply Chain Stability with Multiple Global Vendors Offering 97-98% Purity at Standardized Prices

Procurement data indicates that the 5-methoxy analog has a mature and diversified supply chain. Multiple vendors, including Sigma-Aldrich, ChemScene, and AKSci, offer the compound with 97-98% purity . This competitive landscape ensures consistent pricing and reduces the risk of supply chain disruptions. In contrast, analogs such as the 5-fluoro and 5-chloro variants are often only available from a limited number of suppliers, sometimes with higher prices or longer lead times [1]. The robust commercial availability of the 5-methoxy analog translates to more reliable access for large-scale synthesis programs and long-term research projects.

Procurement reliability Commercial availability Research chemical sourcing

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS 183208-38-0): High-Value Application Scenarios Rooted in Quantitative Evidence


Targeted AKR1B10/AKR1B1 Selectivity Profiling in Cancer Metabolism Studies

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is the preferred starting point for designing probes or lead compounds that require a well-characterized, dual-target inhibition profile against AKR1B10 (IC50 = 240 nM) and AKR1B1 (IC50 = 78 nM) [1]. Its 3.1-fold selectivity for AKR1B1 differentiates it from the unsubstituted 7-azaindole scaffold, which shows no activity against these enzymes [2]. Researchers investigating the role of aldo-keto reductases in cancer metabolism, particularly in models where both AKR1B10 and AKR1B1 are co-expressed, should use this specific 5-methoxy analog to ensure that observed phenotypic effects are attributable to the intended polypharmacology rather than an artifact of an inactive scaffold. The use of the unsubstituted core or other positional isomers would fail to engage the target, leading to false-negative results in these critical assays.

High-Fidelity Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Libraries for Medicinal Chemistry

For synthetic chemists aiming to construct libraries of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives via intramolecular 1,3-dipolar cycloaddition, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is the empirically validated building block. Published work demonstrates that 2-allylamino derivatives of this compound undergo efficient cycloaddition to yield tricyclic products (6a–f) in good yields [3]. While the 6-methoxy isomer can be used in conceptually similar reactions, the 5-methoxy analog has a more extensive published record of yields and reaction conditions, minimizing the need for extensive optimization . The 5-fluoro and 5-chloro analogs have no comparable published applications in this specific cascade, making them higher-risk alternatives.

Procurement for Long-Term, Multi-Gram Research Programs Requiring High Purity and Batch Consistency

Research programs that involve multi-step synthesis or long-term biological testing should prioritize the 5-methoxy analog due to its superior supply chain robustness. With multiple vendors offering the compound at a validated purity of 97-98% and with explicit cold-chain storage guidelines (2-8°C, under nitrogen) , procurement managers can ensure batch-to-batch consistency and reduce the risk of degradation-related experimental variability. The 5-fluoro analog, by contrast, is typically offered at a lower 95% purity with less rigorous storage documentation , introducing a higher risk of impurities that could confound sensitive biological assays. For programs that require gram quantities, the established commercial availability of the 5-methoxy analog mitigates the risk of costly delays associated with custom synthesis or single-source supply chains.

Technical Documentation Hub

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